Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane
Description
Endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound featuring a [3.3.1]nonane scaffold with key functional groups:
- 3-Oxa bridge: An oxygen atom bridges the bicyclic structure at position 2.
- 9-Aza nitrogen: A nitrogen atom at position 9, protected by a tert-butoxycarbonyl (Boc) group.
- 7-Hydroxyl group: A hydroxyl substituent at position 7 in the endo configuration.
The endo configuration indicates that the hydroxyl group is oriented toward the interior of the bicyclic framework, influencing steric interactions and molecular reactivity. This compound is primarily utilized in medicinal chemistry as a precursor or intermediate due to its modifiable hydroxyl and Boc-protected amine groups .
Properties
IUPAC Name |
tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWNRUVSJJEAM-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.
Catalysis
This compound has been investigated for its potential role as a catalyst in organic reactions. For instance, it has shown promise in facilitating aerobic oxidation processes, which are vital in synthetic organic chemistry for producing alcohols and carbonyl compounds efficiently .
Material Science
In material science, this compound is explored for its properties in polymer chemistry, particularly in designing new polymeric materials with specific mechanical and thermal characteristics.
Case Study 1: Catalytic Applications
A study demonstrated that this compound could effectively catalyze the oxidation of alcohols under mild conditions, providing high yields of carbonyl products without the need for harsh reagents or conditions . This application highlights its potential utility in green chemistry practices.
Case Study 2: Drug Development
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting that modifications to its structure could lead to novel anticancer agents. The ability to modify the bicyclic framework allows medicinal chemists to explore a wide range of biological activities .
Mechanism of Action
The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Substituent Variations in 3-Oxa-9-Azabicyclo[3.3.1]nonane Derivatives
Key Observations :
- Functional Group Impact : The hydroxyl group in the target compound offers polarity and reactivity for further derivatization, while carboxylic acid derivatives (e.g., ) enhance solubility and are common in drug conjugates .
- Configuration : The endo configuration may improve target binding in biological systems compared to exo isomers due to spatial alignment .
Heteroatom Variations in the Bicyclic Framework
Table 2: Heteroatom Modifications in Bicyclo[3.3.1]nonane Derivatives
Key Observations :
- Selenium vs. Sulfur/Nitrogen : Selenium derivatives exhibit superior anchimeric assistance (2 orders of magnitude higher reactivity) and GPx-like antioxidant activity, making them candidates for antiviral therapies .
- Bispidines : The dual nitrogen atoms in 3,7-diazabicyclo derivatives enable complexation with metals, useful in catalysis and anticancer drug design .
Biological Activity
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane (CAS: 1148006-31-8) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.31 g/mol |
| Purity | 95%-97% |
| IUPAC Name | tert-butyl (1R,5S)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| CAS Number | 1148006-31-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The bicyclic structure allows for specific conformational flexibility, which is essential for binding to target sites.
Anticancer Activity
Research indicates that compounds with a bicyclo[3.3.1]nonane framework demonstrate significant anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, derivatives of bicyclo[3.3.1]nonanes have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies
- Anticancer Studies : A study published in RSC Advances explored the synthesis of various bicyclic compounds, including Endo-9-boc derivatives, and assessed their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Neuropharmacological Effects : Another investigation highlighted the potential neuropharmacological effects of Endo-9-boc derivatives, particularly their role as agonists at nicotinic acetylcholine receptors (nAChRs). This activity may contribute to cognitive enhancement and neuroprotection .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of Endo-9-boc derivatives:
Q & A
Q. What synthetic strategies are employed to construct the bicyclo[3.3.1]nonane core in derivatives like Endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane?
The bicyclo[3.3.1]nonane scaffold is typically synthesized via two primary routes:
- Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid to form 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives .
- Michael/Aldol cascade : This method leverages sequential reactions to build the azabicyclo framework with regiochemical control, enabling functionalization at key positions (e.g., Boc-protection at N9) .
Methodological Insight : Optimize reaction conditions (e.g., acid strength, temperature) to minimize side products like exo-isomers or over-oxidation of hydroxyl groups.
Q. How is the stereochemical configuration of the hydroxyl group at C7 confirmed in this compound?
X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, chair-boat conformers of related bicyclo[3.3.1]nonane derivatives were resolved via single-crystal analysis, revealing equatorial/axial orientations of substituents . Alternative methods include NMR coupling constants (e.g., ) and computational modeling (DFT) to predict preferred conformers.
Advanced Research Questions
Q. How do conformational dynamics of the bicyclo[3.3.1]nonane framework influence biological activity in derivatives?
The chair-boat vs. chair-chair conformers significantly impact pharmacological properties. For instance:
- Antiarrhythmic Activity : Chair-chair conformers of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate showed superior suppression of ventricular tachycardia in canine models compared to chair-boat forms, likely due to enhanced binding to ion channels .
- Dopamine Transporter (DAT) Binding : Substituent orientation (e.g., 3β-phenyl vs. 3α-phenyl) in 9-azabicyclo derivatives alters DAT affinity by >10-fold, as shown in radioligand displacement assays .
Methodological Insight : Use variable-temperature NMR and X-ray crystallography to correlate conformation with activity.
Q. What strategies address contradictions in regioselectivity during functionalization of the bicyclo[3.3.1]nonane core?
Contradictions arise in reactions like Grignard additions or Mannich condensations due to steric hindrance and electronic effects:
- Steric Control : The Boc group at N9 shields the endo face, directing electrophiles to the less hindered exo position.
- Electronic Effects : The hydroxyl group at C7 can act as a hydrogen-bond donor, polarizing nearby carbonyl groups for selective nucleophilic attack (e.g., in ketone reductions) .
Case Study : Wolff-Kishner reduction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one yielded a chair-chair conformer, whereas Grignard addition to the same ketone produced stereospecific alcohols due to equatorial phenyl group stabilization .
Q. How are 9-azabicyclo[3.3.1]nonane derivatives evaluated for catalytic applications?
Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) serve as organocatalysts in alcohol oxidations. Key metrics include:
- Turnover Frequency (TOF) : ABNO outperforms TEMPO by 2–3× in oxidizing secondary alcohols to ketones under mild conditions (e.g., 0.5 mol% catalyst, ambient temperature) .
- Substrate Scope : Test sterically hindered alcohols (e.g., menthol) to assess catalyst robustness.
Methodological Insight : Pair ABNO with co-oxidants like bleach or O for sustainable scalability .
Key Methodological Recommendations
- Synthesis : Prioritize Michael/aldol cascines for modular functionalization .
- Characterization : Combine X-ray crystallography with dynamic NMR for conformational analysis .
- Biological Testing : Use in vivo arrhythmia models (e.g., coronary artery-ligated dogs) for translational relevance .
- Catalysis : Screen ABNO derivatives for asymmetric oxidations using chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
